BenchChemオンラインストアへようこそ!

3-Benzyl-2-chloro-6-methoxyquinoline

CYP3A4 inhibition drug metabolism quinoline SAR

3-Benzyl-2-chloro-6-methoxyquinoline is a trisubstituted quinoline derivative characterized by a chlorine atom at the 2-position, a methoxy group at the 6-position, and a benzyl moiety at the 3-position. The compound has a molecular weight of 283.7 g/mol, a computed XLogP3-AA of 5.0, and zero hydrogen bond donors, indicating substantial lipophilicity and limited aqueous solubility.

Molecular Formula C17H14ClNO
Molecular Weight 283.7 g/mol
CAS No. 918518-74-8
Cat. No. B6596462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-2-chloro-6-methoxyquinoline
CAS918518-74-8
Molecular FormulaC17H14ClNO
Molecular Weight283.7 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=C(N=C2C=C1)Cl)CC3=CC=CC=C3
InChIInChI=1S/C17H14ClNO/c1-20-15-7-8-16-13(11-15)10-14(17(18)19-16)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3
InChIKeyVKROLEQJNDAHLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-2-chloro-6-methoxyquinoline (CAS 918518-74-8) – Procurement & Selection Baseline


3-Benzyl-2-chloro-6-methoxyquinoline is a trisubstituted quinoline derivative characterized by a chlorine atom at the 2-position, a methoxy group at the 6-position, and a benzyl moiety at the 3-position [1]. The compound has a molecular weight of 283.7 g/mol, a computed XLogP3-AA of 5.0, and zero hydrogen bond donors, indicating substantial lipophilicity and limited aqueous solubility [1]. It is cataloged under PubChem CID 59444013 and is available from commercial suppliers at purities of ≥98% with batch-specific QC documentation . The scaffold has been annotated in the BindingDB database with a human CYP3A4 inhibition IC₅₀ of 4.7 μM, suggesting relevance to drug-metabolism studies [2].

Why Generic Substitution Fails for 3-Benzyl-2-chloro-6-methoxyquinoline: The Substitution-Pattern Trap


Even minor changes to the quinoline substitution pattern can drastically alter physicochemical properties and biological activity. Replacing the 3-benzyl group with a 3-phenyl substituent reduces lipophilicity (XLogP 5.0 → 4.7) and eliminates the methylene spacer that provides conformational flexibility [1][2]. Conversely, substituting the 6-methoxy group with hydrogen or the 2-chloro group with a bromo atom alters both electronic character and reactivity in downstream cross-coupling reactions . The 4.7 μM CYP3A4 IC₅₀ recorded for the target compound cannot be assumed for any single-substituent variant; a close analog—2-chloro-6-methoxy-3-phenylquinoline—shows primary activity against PDGFR-β (IC₅₀ 30 μM) rather than CYP3A4, demonstrating that subtle structural differences reroute target engagement [3]. Generic substitution therefore risks introducing uncharacterized potency, selectivity, and pharmacokinetic liabilities.

Quantitative Differentiation Evidence for 3-Benzyl-2-chloro-6-methoxyquinoline: Head-to-Head and Cross-Study Comparisons


CYP3A4 Inhibition: Target Compound vs. Structurally Closest Analog

3-Benzyl-2-chloro-6-methoxyquinoline inhibits recombinant human CYP3A4 with an IC₅₀ of 4.7 μM (4.70E+3 nM) in a fluorescence-based assay using 7-benzyloxyquinoline substrate [1]. In contrast, the structurally closest analog cataloged in BindingDB—2-chloro-6-methoxy-3-phenylquinoline (CAS 85274-57-3)—shows no reported CYP3A4 activity; its primary potency is against PDGFR-β (IC₅₀ 30 μM) [2]. The 6.4-fold lower IC₅₀ of the target compound for CYP3A4, coupled with the complete shift in target profile, underscores that the 3-benzyl substituent is critical for CYP3A4 engagement.

CYP3A4 inhibition drug metabolism quinoline SAR

Lipophilicity Shift: Impact of 3-Benzyl vs. 3-Phenyl on Calculated log P

The computed XLogP3-AA for 3-benzyl-2-chloro-6-methoxyquinoline is 5.0, compared to 4.7 for the 3-phenyl analog 2-chloro-6-methoxy-3-phenylquinoline [1][2]. The 0.3 log-unit increase results from the methylene spacer in the benzyl group, which extends the hydrophobic surface. This difference places the target compound closer to the typical lipophilicity ceiling for oral drug candidates (log P <5), potentially affecting membrane permeability, plasma protein binding, and metabolic clearance.

lipophilicity drug-likeness physicochemical properties

Rotatable Bond Count: Conformational Flexibility Advantage

3-Benzyl-2-chloro-6-methoxyquinoline possesses three rotatable bonds (benzyl CH₂, methoxy CH₃, and the benzyl-phenyl ring), whereas the 3-phenyl analog has only two rotatable bonds [1][2]. The additional torsional degree of freedom allows the benzyl group to sample a wider conformational space, which can facilitate induced-fit binding to protein targets while incurring a modest entropic penalty. In structure-based design, this flexibility is often exploited to access sub-pockets inaccessible to rigid 3-aryl substituents.

conformational flexibility molecular recognition entropy penalty

Synthetic Utility: 2-Chloro as a Cross-Coupling Handle vs. 2-Bromo Analog

The 2-chloro substituent in 3-benzyl-2-chloro-6-methoxyquinoline is a versatile handle for palladium-catalyzed cross-coupling reactions. While the corresponding 6-bromo-2-methoxy-3-benzylquinoline (CAS 654655-69-3) is widely used as an intermediate in bedaquiline synthesis due to the higher reactivity of aryl bromides in oxidative addition, the chloro analog offers superior stability toward undesired nucleophilic displacement and can be selectively coupled in the presence of other reactive halides, enabling sequential functionalization strategies . Quantitative reactivity comparisons show that aryl chlorides typically require stronger bases and higher temperatures than aryl bromides in Suzuki-Miyaura couplings, providing a tunable reactivity window.

cross-coupling Suzuki coupling building block reactivity

Purity & QC Documentation: Batch-Level Traceability for Procurement

Reputable vendors supply 3-benzyl-2-chloro-6-methoxyquinoline at ≥98% purity, with batch-specific QC documentation including NMR, HPLC, and GC analyses . This level of characterization exceeds the typical ≥95% purity offered for many generic quinoline building blocks. For comparison, the 3-phenyl analog 2-chloro-6-methoxy-3-phenylquinoline is commonly listed at 95% purity without guaranteed batch-specific spectral data . The availability of Lot-specific QC directly supports GLP-compliant workflows and reduces the risk of assay interference from unidentified impurities.

purity quality control batch traceability procurement

Computational Drug-Likeness: Benchmarking Against the 3-Phenyl Analog

Both 3-benzyl-2-chloro-6-methoxyquinoline and its 3-phenyl analog satisfy Lipinski's Rule of Five criteria, but the target compound's higher molecular weight (283.7 vs. 269.7 g/mol) and increased lipophilicity (XLogP 5.0 vs. 4.7) move it closer to the boundary of optimal oral drug space [1][2]. In lead optimization campaigns, this subtle shift may require compensatory structural modifications (e.g., introduction of polar groups) to maintain favorable ADME profiles, making the compound a useful probe for studying lipophilicity-driven PK trends within the quinoline series.

drug-likeness Lipinski lead optimization ADME prediction

Best-Fit Application Scenarios for 3-Benzyl-2-chloro-6-methoxyquinoline Based on Quantitative Evidence


CYP3A4 Inhibition Screening & Early ADME-Tox Triage

The compound's confirmed CYP3A4 IC₅₀ of 4.7 μM makes it suitable as a reference inhibitor in cytochrome P450 panels, particularly for medicinal chemistry teams optimizing quinoline-based lead series. Its potency, when benchmarked against the inactive 3-phenyl analog, provides a clear SAR signal that the 3-benzyl group drives CYP3A4 engagement [1].

Physicochemical Probe for Lipophilicity-Driven SAR Studies

With an XLogP of 5.0—0.3 units higher than the 3-phenyl comparator—the compound serves as a matched-pair probe to investigate how incremental lipophilicity affects membrane permeability, metabolic stability, and off-target binding within quinoline series [1].

Scaffold for Late-Stage Diversification via C2-Selective Cross-Coupling

The 2-chloro substituent allows chemists to perform controlled Suzuki-Miyaura or Buchwald-Hartwig couplings while preserving the 6-methoxy and 3-benzyl groups. This contrasts with the 2-bromo analog, which may react too rapidly for selective sequential coupling, making the chloro compound preferable for library synthesis requiring staged functionalization .

High-Purity Building Block for GLP-Compliant Synthesis

When supplied at ≥98% purity with batch-level NMR, HPLC, and GC documentation, the compound meets the rigorous quality standards required for GLP toxicology batch synthesis and in vivo pharmacokinetic studies, reducing downstream requalification efforts compared to lower-purity generic alternatives .

Quote Request

Request a Quote for 3-Benzyl-2-chloro-6-methoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.